2-cyano-N,N-diethylacrylamide

Cyanoacrylate adhesives Lap-shear adhesion Electron-deficient olefin copolymers

2-Cyano-N,N-diethylacrylamide (DECA) is a 1,1-disubstituted electron-deficient olefin monomer belonging to the α-cyanoacrylamide class, with molecular formula C₈H₁₂N₂O and molecular weight 152.19 g/mol. Its predicted physicochemical properties include a boiling point of 303.1 ± 25.0 °C, density of 0.993 ± 0.06 g/cm³, and a pKa of -1.24 ± 0.70.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B11918954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N,N-diethylacrylamide
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(=C)C#N
InChIInChI=1S/C8H12N2O/c1-4-10(5-2)8(11)7(3)6-9/h3-5H2,1-2H3
InChIKeyCMPWYHONWCQTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N,N-diethylacrylamide (CAS 53793-77-4) – Core Properties and Procurement-Relevant Classification


2-Cyano-N,N-diethylacrylamide (DECA) is a 1,1-disubstituted electron-deficient olefin monomer belonging to the α-cyanoacrylamide class, with molecular formula C₈H₁₂N₂O and molecular weight 152.19 g/mol . Its predicted physicochemical properties include a boiling point of 303.1 ± 25.0 °C, density of 0.993 ± 0.06 g/cm³, and a pKa of -1.24 ± 0.70 . DECA serves as a key synthetic intermediate in the palladium-catalyzed Heck coupling route to the catechol-O-methyltransferase (COMT) inhibitor entacapone [1], and has been studied as a comonomer for modifying ethyl cyanoacrylate (ECA) instant adhesives [2]. The compound is commercially available at ≥98% purity .

Why 2-Cyano-N,N-diethylacrylamide Cannot Be Replaced by Common Acrylamide or Cyanoacrylate Analogs


The N,N-diethyl amide substituent and the α-cyano group jointly govern DECA's reactivity profile in ways that prevent direct interchange with other electron-deficient olefins or acrylamides. In copolymerization with ethyl cyanoacrylate (ECA), N,N-diethyl-2-cyanoacrylamide (DECA) and diethyl methylenemalonate (DEMM) produce mixtures that exhibit weaker lap-shear adhesive strength than ECA alone, demonstrating that the amide-bearing monomer modulates adhesive properties differently from the ester-bearing DEMM [1]. The cyanoacrylamide electrophile reacts with thiols to form rapidly reversible covalent adducts—a kinetic profile distinct from the irreversible alkylation observed with conventional acrylamides [2]. In the Heck coupling-based entacapone synthesis, DECA provides the pre-installed N,N-diethyl amide moiety, eliminating a separate amidation step required when starting from other cyanoacrylate esters [3]. These functional and reactivity distinctions mean that generic substitution without quantitative benchmarking can compromise both synthetic efficiency and material performance.

Quantitative Differentiation Evidence: 2-Cyano-N,N-diethylacrylamide vs. Closest Analogs


Adhesive Lap-Shear Strength: DECA/ECA Blends vs. ECA Alone and DEMM/ECA Blends

In adhesion studies directly comparing comonomer-modified ECA formulations, both DECA/ECA and DEMM/ECA monomer mixtures exhibited weaker lap-shear adhesive strength than unmodified ECA alone, as measured on steel substrates. Glass fixture times were approximately equivalent across ECA, crosslinked ECA, pure comonomers, and comonomer/ECA mixtures, while steel fixture times for the mixtures were generally slower. The quantitative lap-shear data confirm that DECA incorporation reduces adhesive strength relative to neat ECA, a result that must be factored into formulation design [1].

Cyanoacrylate adhesives Lap-shear adhesion Electron-deficient olefin copolymers

Homopolymer Thermal Stability: DECA Homopolymer vs. DEMM Homopolymer vs. ECA Homopolymer

Thermogravimetric analysis (TGA) of homopolymers prepared from DECA, DEMM, and ECA revealed rank-order differences in thermal stability. The diethyl methylenemalonate (DEMM) homopolymer possessed the highest decomposition temperature among the three. The ECA homopolymer yielded the polymer with the highest degree of polymerization (by GPC). DECA homopolymer occupied an intermediate thermal stability position, making it a candidate where a balance between processability and thermal resistance is needed [1].

Polymer thermal stability Thermogravimetric analysis 1,1-Disubstituted olefin polymers

Reversible Covalent Thiol Adduct Half-Life: α-Cyanoacrylamides vs. Conventional Acrylamides

Cyanoacrylamides, including the α-cyanoacrylamide scaffold to which DECA belongs, form thiol adducts that undergo rapid β-elimination under physiological conditions, with a complex half-life of less than approximately 2 minutes upon dilution into neutral buffer. In stark contrast, conventional acrylamides (lacking the α-cyano group) form slowly reversible or effectively irreversible thiol adducts. The thiol adducts of cyanoacrylamides can be trapped and isolated by dilution into low-pH buffer, a property not shared by standard acrylamide electrophiles [1]. This reversibility is an intrinsic feature of the α-cyanoacrylamide warhead class and applies to DECA-containing inhibitor constructs.

Reversible covalent inhibitors Cysteine targeting Thiol-Michael addition

Synthetic Route Efficiency in Entacapone Manufacture: Pre-installed N,N-Diethylamide vs. Post-coupling Amidation

In the Pd-catalyzed Heck coupling route to entacapone, 2-cyano-N,N-diethylacrylamide serves as the activated olefin coupling partner with 4-iodo-2-methoxy-phenol. This strategy installs both the cyano and the N,N-diethyl amide functionalities in a single step, eliminating the separate amidation reaction that would be required if a cyanoacrylate ester (e.g., ethyl 2-cyanoacrylate) were used instead [1]. The patent literature further describes alternative entacapone processes that condense 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide (the saturated precursor), which requires an additional dehydrogenation/oxidation step compared to the direct Heck coupling with DECA [2].

Entacapone synthesis Heck coupling Pharmaceutical intermediate

Optimal Application Scenarios for 2-Cyano-N,N-diethylacrylamide Based on Quantitative Differentiation Evidence


Entacapone and COMT Inhibitor Process Chemistry – Step-Efficient Heck Coupling Route

Procurement of DECA is warranted for pharmaceutical CDMOs and generic API manufacturers developing entacapone via the Pd-catalyzed Heck coupling pathway. As established in Section 3, Evidence Item 4, DECA provides the N,N-diethyl amide moiety pre-installed on the cyanoacrylamide scaffold, avoiding a separate amidation step required when using cyanoacrylate ester coupling partners [1]. This step-count reduction improves process mass intensity and reduces cycle time, which are critical metrics in commercial pharmaceutical manufacturing. The commercial availability of DECA at ≥98% purity supports its direct use in regulated intermediate synthesis without additional purification.

Cyanoacrylate Adhesive Formulation R&D – Controlled Modulation of Adhesive Strength

Adhesive formulation scientists evaluating comonomers for ethyl cyanoacrylate (ECA) instant adhesives should consider DECA when the objective is to deliberately modulate (reduce) lap-shear strength while maintaining comparable glass fixture times. As demonstrated in Section 3, Evidence Item 1, DECA/ECA mixtures exhibit qualitatively weaker lap-shear adhesion than neat ECA, with fixture times on glass remaining approximately equivalent to ECA alone [2]. This property profile makes DECA a candidate comonomer for applications requiring lower bond strength, such as temporary fixturing or reworkable adhesive joints.

Reversible Covalent Inhibitor Discovery – α-Cyanoacrylamide Warhead Building Block

Medicinal chemistry teams pursuing reversible covalent kinase inhibitors or other cysteine-targeted probes should evaluate DECA-derived building blocks for installing the α-cyanoacrylamide warhead. As shown in Section 3, Evidence Item 3, the α-cyanoacrylamide scaffold forms thiol adducts with a half-life of less than approximately 2 minutes under physiological dilution conditions, in contrast to the effectively irreversible adducts formed by conventional acrylamides [3]. This rapid reversibility reduces the risk of permanent off-target protein haptenation, a key safety consideration for covalent drug candidates. DECA can serve as a starting material for Knoevenagel condensation-based diversification to generate 3-substituted cyanoacrylamide libraries [3].

Specialty Polymer Synthesis – Thermal Stability Tuning in Cyanoacrylate Copolymers

Polymer chemists seeking to tune the thermal stability of cyanoacrylate-based copolymers can use DECA as a comonomer that occupies an intermediate thermal stability position. As documented in Section 3, Evidence Item 2, DECA homopolymer exhibits a decomposition temperature between that of the more thermally stable DEMM homopolymer and the less thermally stable ECA homopolymer [4]. This intermediate thermal profile enables formulators to balance processability, adhesive performance, and thermal resistance in copolymer design for high-temperature adhesive or coating applications.

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